molecular formula C10H11ClO2S B1607688 3-[(4-Chlorophenyl)thio]-2-methylpropanoic acid CAS No. 254748-99-7

3-[(4-Chlorophenyl)thio]-2-methylpropanoic acid

Cat. No. B1607688
CAS RN: 254748-99-7
M. Wt: 230.71 g/mol
InChI Key: ZSTRUEASXLQXCM-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)thio]-2-methylpropanoic acid, also known as CMPT, is a chemical compound that has gained significant attention in scientific research. It is a thiol derivative of ibuprofen, a nonsteroidal anti-inflammatory drug (NSAID) widely used to relieve pain, fever, and inflammation. CMPT is structurally similar to ibuprofen but has a sulfur atom in place of the carboxylic acid group. This modification has led to the development of a new class of compounds with potential therapeutic applications.

Scientific Research Applications

Oxidation Reaction Studies

Research by 이희봉 and 김영규 (1988) revealed an unexpected oxidation reaction of 3-acetylthio-2-methylpropanoic acid, a closely related compound, with thionyl chloride. This study provides insights into the chemical behavior of similar compounds under oxidative conditions, potentially guiding the synthesis of new derivatives (이희봉 & 김영규, 1988).

Intramolecular Ortho-Chlorination

Byers et al. (1981) demonstrated a reaction where 2-(2-Arylazophenoxy)-2-methylpropanoic acids react with thionyl chloride, leading to ortho-chlorination. This study highlights the potential of such chemical transformations in synthesizing novel compounds with specific structural features (Byers et al., 1981).

Synthesis of β-Hydroxy-β-arylpropanoic Acids

Dilber et al. (2008) described the synthesis of diastereomeric 3-hydroxy-2-methyl-3-(4-biphenylyl)butanoic acids, structurally similar to 3-[(4-Chlorophenyl)thio]-2-methylpropanoic acid. These compounds, related to NSAIDs like ibuprofen, exhibit significant anti-inflammatory activity, indicating potential medicinal applications (Dilber et al., 2008).

Synthesis of PPARpan Agonists

Guo et al. (2006) reported the synthesis of a compound structurally related to 3-[(4-Chlorophenyl)thio]-2-methylpropanoic acid, demonstrating its use as a PPARpan agonist. This suggests the potential of such compounds in therapeutic applications (Guo et al., 2006).

Antibacterial Agents Synthesis

Sheikh et al. (2009) synthesized 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-diones, indicating the potential of such compounds in antibacterial applications. This implies that derivatives of 3-[(4-Chlorophenyl)thio]-2-methylpropanoic acid could have similar applications (Sheikh et al., 2009).

properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2S/c1-7(10(12)13)6-14-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTRUEASXLQXCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC1=CC=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372314
Record name 3-[(4-chlorophenyl)thio]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Chlorophenyl)thio]-2-methylpropanoic acid

CAS RN

254748-99-7
Record name 3-[(4-chlorophenyl)thio]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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